molecular formula C21H20N4O B12174040 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12174040
M. Wt: 344.4 g/mol
InChI Key: JHZSULCZAVOWPP-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that combines the structural features of imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and indole rings.

    Reduction: Reduced derivatives with hydrogenated imidazole and indole rings.

    Substitution: Substituted derivatives with halogen or alkyl groups attached to the imidazole or indole rings.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular processes. The compound’s overall biological activity is a result of these interactions, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer agent with an imidazole ring.

    Indole-3-acetic acid: A plant hormone with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

Uniqueness

This dual functionality distinguishes it from other compounds that contain only one of these moieties .

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C21H20N4O/c26-21(23-11-10-18-13-22-15-24-18)14-25-19-9-5-4-8-17(19)12-20(25)16-6-2-1-3-7-16/h1-9,12-13,15H,10-11,14H2,(H,22,24)(H,23,26)

InChI Key

JHZSULCZAVOWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CN=CN4

Origin of Product

United States

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